4-Fluoro-1H-indazole-7-carbonitrile
Overview
Description
“4-Fluoro-1H-indazole-7-carbonitrile” is a chemical compound with the CAS Number: 1408058-17-2 . It has a linear formula of C8H4FN3 .
Synthesis Analysis
The synthesis of indazoles, including “4-Fluoro-1H-indazole-7-carbonitrile”, has been a topic of research in recent years . The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-1H-indazole-7-carbonitrile” is represented by the Inchi Code: 1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) . The molecular weight of this compound is 161.14 .
Chemical Reactions Analysis
“4-Fluoro-1H-indazole-7-carbonitrile” can be further functionalized via nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
“4-Fluoro-1H-indazole-7-carbonitrile” is a solid at room temperature . It has a molecular weight of 161.14 and a linear formula of C8H4FN3 .
Scientific Research Applications
Synthesis of Novel Compounds
4-Fluoro-1H-indazole-7-carbonitrile has been utilized in the synthesis of novel compounds with potential biological activities. For instance, Yakaiah et al. (2008) described the synthesis of pyrimidine and annulated pyrimidine fused indazole derivatives using indazole regioisomers. These compounds were then evaluated for their antimicrobial activity, with some showing significant activity against various bacterial and fungal species (Yakaiah et al., 2008).
Catalytic Applications
The compound has also been used in catalysis. For example, Rao et al. (2006) employed fluoro substituted 3-aryl-propynenitriles in a 1,3-dipolar-cycloaddition reaction to synthesize N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles, demonstrating the compound's versatility in organic synthesis (Rao et al., 2006).
Anticancer Activity
In the field of cancer research, the compound has been a key ingredient in synthesizing potential anticancer agents. Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibitory effects on the proliferation of some cancer cell lines (Hao et al., 2017).
Fluorescence and Photophysical Studies
Studies on fluorescence properties and photophysical behavior of derivatives have been conducted, as evidenced by the work of Singh et al. (2017), who synthesized and characterized a new fluorescent compound containing 1,2,3-triazole moiety and studied its properties using density functional theory (Singh et al., 2017).
Antibacterial Activities
Rahmani et al. (2014) developed a novel series of compounds that exhibited strong green fluorescence properties and potent antibacterial activity, showcasing the utility of the compound in developing new antibacterial agents (Rahmani et al., 2014).
Safety And Hazards
Future Directions
“4-Fluoro-1H-indazole-7-carbonitrile” is a powerful chromophore unit and can be used in the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
properties
IUPAC Name |
4-fluoro-1H-indazole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALJWEONZADKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indazole-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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